[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
Description
Historical Context and Evolution of Aminoether Amine Chemistry
The chemistry of amines is a cornerstone of organic synthesis, dating back to the early 19th century. Diamines, compounds containing two amino groups, became particularly important as monomers for the synthesis of polymers like polyamides and polyureas. wikipedia.org The development of methods to synthesize diamines, such as the direct diamination of alkenes, has been a long-standing area of research due to the prevalence of the 1,2-diamine motif in natural products, pharmaceuticals, and chiral ligands. nih.gov
The synthesis of aminoethers, molecules containing both amine and ether functional groups, evolved as chemists sought to combine the properties of these two functionalities. The ether linkage imparts flexibility and hydrophilicity, while the amine groups provide basicity and nucleophilic reaction sites. Early industrial methods for producing simple amines often involved the reaction of alcohols with ammonia (B1221849). wikipedia.org The synthesis of more complex N-substituted amines and amino acids has also been an area of significant development, driven by their importance as intermediates in the manufacturing of peptides, plastics, and pharmaceuticals. nih.govnih.govgoogle.com The specific lineage of compounds like 2-(2-aminoethoxy)ethylamine and its derivatives is tied to the broader effort to create bifunctional molecules that can act as linkers or building blocks in more complex molecular architectures. google.com
Structural Features and Nomenclature within the Aminoether Amine Class
Amines are classified based on the number of organic substituents attached to the nitrogen atom: primary (RNH₂), secondary (R₂NH), and tertiary (R₃N). ncert.nic.in The nomenclature can be complex, with several systems in use. libretexts.org In the IUPAC system, the suffix "-amine" is added to the name of the parent alkyl chain, or the "-NH₂" group is treated as an "amino-" substituent. ncert.nic.in For secondary or tertiary amines with different alkyl groups, the largest group is considered the parent chain, and the other groups are designated as N-substituents. libretexts.org
For diamines, the chain is numbered to give the amine groups the lowest possible locants, and a prefix like "di-" is used. ucalgary.ca When the nitrogen atoms of a diamine are substituted, locants like N and N' were traditionally used for symmetrical diamines. ucalgary.ca However, modern IUPAC recommendations favor using superscript locants corresponding to the position on the parent chain (e.g., N¹, N³) to differentiate the nitrogens unambiguously. echemi.comstackexchange.com
The compound 2-(2-Aminoethoxy)ethylamine is a mixed, N-substituted diamine. Its systematic IUPAC name is N¹-(propan-2-yl)ethane-1,2-diylbis(oxy)ethane-1-amine , though it is more commonly named by treating the parent structure, 2-(2-aminoethoxy)ethylamine, as the base. Following this, the name becomes N-[2-(2-aminoethoxy)ethyl]propan-2-amine . uni.lu
Key structural features include:
A primary amine (-NH₂) group, which is a key site for chemical reactions.
A secondary amine (-NH-) group, substituted with a bulky isopropyl (propan-2-yl) group.
An ether linkage (-O-), which introduces flexibility and increases the hydrophilicity of the molecule.
An ethylaminoethyl chain that acts as a spacer between the functional groups.
These features combine to create a molecule with two distinct nitrogen centers of different reactivity and a flexible, hydrophilic backbone.
Table 1: Physicochemical Properties of 2-(2-Aminoethoxy)ethylamine This interactive table provides predicted physicochemical data for the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈N₂O | PubChemLite uni.lu |
| Molecular Weight | 146.23 g/mol | PubChemLite uni.lu |
| Monoisotopic Mass | 146.1419 Da | PubChemLite uni.lu |
| XlogP (Predicted) | -0.5 | PubChemLite uni.lu |
| InChIKey | FRKZWCMEYFKGNM-UHFFFAOYSA-N | PubChemLite uni.lu |
Significance of 2-(2-Aminoethoxy)ethylamine in Diverse Chemical Disciplines
While specific research on the N-isopropylated derivative is limited, the significance of the core structure, 2-(2-aminoethoxy)ethylamine , is well-documented, particularly through studies of its N-Boc protected form. chemimpex.com The "[2-(2-aminoethoxy)ethyl]" moiety is a valuable building block and linker in several fields due to its combination of reactivity and hydrophilicity.
Pharmaceutical Development and Bioconjugation : The 2-(2-aminoethoxy)ethylamine scaffold is a key intermediate in synthesizing pharmaceuticals, especially for neurological disorders. chemimpex.com Its most significant role is as a hydrophilic linker in bioconjugation. chemimpex.com In Antibody-Drug Conjugates (ADCs), for example, hydrophilic linkers are crucial. chemexpress.comaxispharm.com They can improve the drug-to-antibody ratio (DAR), reduce aggregation, and enhance pharmacokinetic properties by mitigating the hydrophobicity of the payload molecule. chemexpress.comresearchgate.netfrontiersin.org The primary amine of the 2-(2-aminoethoxy)ethylamine moiety provides a convenient handle for attaching drugs or biomolecules.
Peptide and Amide Synthesis : N-protected derivatives of 2-(2-aminoethoxy)ethylamine are used in peptide synthesis. chemimpex.com The ability to introduce this flexible, hydrophilic spacer into peptide structures can modify their properties. The synthesis of N-substituted peptide amides is an important area where such building blocks are valuable. google.com
Material Science : The diamine nature of these compounds makes them suitable for creating new polymers. The incorporation of the aminoether structure can enhance properties like adhesion and flexibility in coatings and other materials. chemimpex.com
Table 2: Research Applications of the 2-(2-Aminoethoxy)ethylamine Scaffold This table summarizes the main areas where the core structure of the title compound is applied.
| Discipline | Application | Key Benefit of Scaffold | Reference |
| Medicinal Chemistry | Intermediate for drug synthesis | Provides a versatile molecular backbone. | chemimpex.com |
| Bioconjugation | Hydrophilic linker for ADCs | Improves solubility and pharmacokinetics of conjugates. | chemexpress.comresearchgate.netfrontiersin.org |
| Peptide Chemistry | Building block for modified peptides | Introduces flexibility and hydrophilicity. | chemimpex.com |
| Material Science | Monomer for novel polymers | Enhances properties like adhesion and flexibility. | chemimpex.com |
Current Research Paradigms and Unaddressed Inquiries concerning 2-(2-Aminoethoxy)ethylamine
Current research heavily utilizes the parent compound, 2-(2-aminoethoxy)ethylamine, as a functional building block. The paradigm is not to study the molecule in isolation, but to exploit its bifunctionality and hydrophilicity. For example, derivatives are being synthesized for use as chelating agents, in drug delivery systems, and as components of functional polymers. google.comchemimpex.com There is also research into the cytotoxic potential of novel derivatives of related diamines against cancer cell lines. mdpi.com
However, for the specific compound 2-(2-Aminoethoxy)ethylamine , there are significant unaddressed inquiries. The literature contains very little specific data on this molecule. uni.lu This opens several avenues for future investigation:
Comparative Analysis : A primary research question is how the N-isopropylation affects the physicochemical and biological properties compared to the parent 2-(2-aminoethoxy)ethylamine. How does the steric bulk of the isopropyl group alter the nucleophilicity and basicity of the secondary amine versus the primary amine?
Synthesis and Characterization : Developing efficient synthetic routes for this specific N-substituted aminoether amine and fully characterizing its physical properties would be a foundational step.
Coordination Chemistry : The presence of two nitrogen atoms and an oxygen atom makes this compound a potential tridentate ligand for metal ions. Its coordination chemistry is entirely unexplored and could yield novel complexes with interesting catalytic or material properties.
Application in Linker Technology : How does the N-isopropyl group impact its performance as a linker in bioconjugates? It could potentially modulate the linker's stability, clearance rate, or interaction with enzymes.
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZWCMEYFKGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Aminoethoxy Ethylamine and Its Derivatives
Established Synthetic Pathways for 2-(2-Aminoethoxy)ethylamine
The foundational compound, 2-(2-aminoethoxy)ethylamine, can be synthesized through several well-documented pathways, which generally involve either multiple discrete steps or a more direct conversion from a readily available precursor.
Multi-step syntheses provide a high degree of control over the reaction intermediates, often ensuring a pure final product. A common strategy involves the use of protecting groups to selectively functionalize a precursor like diethylene glycol.
One prominent method begins with diethylene glycol, which is first reacted with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol. google.com This intermediate is then treated with potassium phthalate (B1215562) to introduce a protected nitrogen group, yielding 2-(2-phthalimidoethoxy) ethanol (B145695). google.com The final step involves the removal of the phthalimide (B116566) protecting group using hydrazine (B178648) monohydrate, which liberates the primary amine to give 2-(2-aminoethoxy)ethanol (B1664899), a closely related precursor. google.com A similar sequence can be adapted to produce the target diamine.
Alternative multi-step approaches may start with precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com In such a sequence, the chloride is converted to an azide (B81097) using sodium azide. google.com This is followed by a Staudinger reaction with triphenylphosphine (B44618) and water to reduce the azide to a primary amine, yielding the aminoethoxyethyl moiety. google.com The use of a phthalimido group is also a viable alternative in this route. google.com
Table 1: Comparison of Multi-step Synthetic Routes
| Starting Material | Key Intermediates | Key Reagents | Reference |
|---|---|---|---|
| Diethylene Glycol | 5-tosyloxy-3-oxapentanol; 2-(2-phthalimidoethoxy) ethanol | p-toluenesulfonyl chloride, Potassium phthalate, Hydrazine monohydrate | google.com |
| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | 2-[2-(2-azidoethoxy)ethoxy]-ethanol | Sodium azide, Triphenylphosphine, Water | google.com |
This table is generated based on synthetic principles and data from the provided search results.
Direct amination offers a more streamlined approach, typically involving the reaction of an alcohol with an aminating agent like ammonia (B1221849) over a catalyst. This method is often employed in industrial settings. The synthesis of 2-(2-aminoethoxy) ethanol and morpholine (B109124) can be achieved by reacting diethylene glycol (DEG) with ammonia in the presence of a catalyst. google.com
This principle can be extended to produce 2-(2-aminoethoxy)ethylamine. A process for preparing 2-ethoxy ethyl amine involves reacting 2-ethoxyethanol (B86334) with ammonia and hydrogen over a Cu-Co/Al₂O₃-diatomite catalyst. google.com A similar direct reductive amination of 2-(2-aminoethoxy)ethanol with ammonia and hydrogen could theoretically yield the desired 2-(2-aminoethoxy)ethylamine.
Novel and Green Chemistry Approaches in 2-(2-Aminoethoxy)ethylamine Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener and more efficient routes for amine synthesis.
Catalysis is central to green chemistry, and several catalytic systems have been developed for amine synthesis. A highly efficient and sustainable strategy is the "hydrogen borrowing" methodology. rsc.orgnih.gov This process begins with the metal-catalyzed dehydrogenation of an alcohol to form a carbonyl intermediate. rsc.org This intermediate then reacts with an amine (in this case, ammonia) to form an imine, which is subsequently reduced to the final amine product by the metal hydride species generated in the initial dehydrogenation step. rsc.org The only byproduct of this cycle is water, making it highly atom-economical. rsc.org
Catalysts such as Raney Nickel (Raney Ni) are particularly effective for this transformation, successfully converting biomass-derived diols into diamines in the presence of ammonia. nih.gov Other effective heterogeneous catalysts are based on metals like cobalt, palladium, and ruthenium. rsc.org
Table 2: Catalytic Systems for Direct Amination of Alcohols
| Catalyst | Substrate Type | Aminating Agent | Key Features | Reference |
|---|---|---|---|---|
| Cobalt Oxide on Kieselguhr | Diethylene Glycol (DEG) | Ammonia | Continuous flow process, yields a ratio of 2AEE:Morpholine >3 | google.com |
| Raney Ni | Lignocellulose-derived diols/alcohols | Ammonia | Hydrogen-borrowing mechanism, high selectivity for primary amines | nih.govnih.gov |
This table is generated based on data from the provided search results.
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. Classical synthetic methods like the Gabriel synthesis suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org
In contrast, catalytic routes such as direct amination via hydrogen borrowing are highly atom-economical, as they primarily produce water as a byproduct. rsc.org These reactions, often conducted in a continuous gas-phase or high-pressure liquid-phase system, can also minimize solvent use. google.comgoogle.com The development of catalytic systems that activate C-H bonds for amination also represents a frontier in atom-economical synthesis. nih.gov
Derivatization Strategies and Analogue Synthesis for 2-(2-Aminoethoxy)ethylamine
The target compound, 2-(2-Aminoethoxy)ethylamine, is a derivative of 2-(2-aminoethoxy)ethylamine. Its synthesis, therefore, falls under the category of derivatization.
The most common and efficient method for introducing the N-isopropyl group onto the primary amine is reductive amination . This involves reacting 2-(2-aminoethoxy)ethylamine with acetone. The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.
An alternative, though potentially less selective, method is direct N-alkylation . This would involve reacting 2-(2-aminoethoxy)ethylamine with an isopropyl halide, such as 2-bromopropane. Careful control of reaction conditions and stoichiometry is necessary to minimize the formation of over-alkylated and quaternary ammonium (B1175870) salt byproducts.
Beyond N-isopropylation, the two primary amine groups of 2-(2-aminoethoxy)ethylamine serve as versatile handles for creating a wide array of analogues.
Acylation: Reaction with acyl chlorides or anhydrides can produce various amides. For instance, analogues of N-(2-aminoethyl)benzamide have been synthesized as enzyme inhibitors. nih.gov
Protection: The amine groups can be protected with reagents like di-tert-butyl dicarbonate (B1257347) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to yield N-Boc or N-Fmoc derivatives, respectively. google.comtcichemicals.comchemicalbook.com These protected intermediates are crucial in solid-phase peptide synthesis and the construction of more complex molecules like PROTACs (Proteolysis Targeting Chimeras). google.comtcichemicals.comchemicalbook.com
Table 3: Examples of 2-(2-Aminoethoxy)ethylamine Derivatization
| Derivative Type | Reagent | Resulting Functional Group | Application/Field | Reference |
|---|---|---|---|---|
| N-Isopropylation | Acetone / Reducing Agent | Secondary Amine | Target Compound Synthesis | (General Knowledge) |
| N-Acylation | Benzoyl Chloride | Amide | Bioactive Molecule Synthesis | nih.gov |
| N-Boc Protection | Di-tert-butyl dicarbonate | Boc-Carbamate | PROTAC Linkers, Chemical Synthesis | tcichemicals.comchemicalbook.com |
This table is generated based on data from the provided search results.
N-Alkylation and Acylation of 2-(2-Aminoethoxy)ethylamine
The nucleophilic nature of the primary amine groups in 2-(2-Aminoethoxy)ethylamine makes them prime targets for N-alkylation and N-acylation reactions. These modifications are fundamental in building a diverse range of derivative compounds.
A highly efficient method for the N-alkylation of primary amines to yield secondary amines is reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-(2-Aminoethoxy)ethylamine, 2-(2-Aminoethoxy)ethylamine can be reacted with propan-2-one (acetone).
The reaction can be mediated by titanium(IV) isopropoxide, which acts as a Lewis acid to facilitate imine formation, followed by reduction with a hydride source like sodium borohydride. psu.edu This method is noted for its efficiency in producing secondary amines in moderate to excellent yields. psu.edu Alternative reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity. masterorganicchemistry.com
Control over the degree of alkylation is a significant challenge in these syntheses. Direct alkylation with alkyl halides often leads to mixtures of mono- and di-alkylated products, and can even result in quaternary ammonium salts. masterorganicchemistry.com To achieve selective mono-alkylation or acylation, one of the amine groups is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. chemimpex.com The synthesis of N-Boc-2-(2-aminoethoxy)ethylamine provides a key intermediate where one amine is masked, allowing the other to be selectively functionalized. chemimpex.comtcichemicals.com This protected compound is a versatile building block in medicinal chemistry and for the development of peptide-based therapeutics. chemimpex.com
The table below summarizes typical reagents used in the N-alkylation and acylation of 2-(2-Aminoethoxy)ethylamine and its derivatives.
| Reaction Type | Reagent | Purpose |
| Reductive Amination | Propan-2-one, Sodium Borohydride, Ti(Oi-Pr)₄ | Synthesis of N-isopropyl derivative |
| Protective Acylation | Di-tert-butyl dicarbonate (Boc₂O) | Mono-protection of the diamine |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | N-alkylation (often leads to mixtures) |
| Acylation | Acyl Chlorides, Anhydrides | Formation of amides |
Functionalization at the Ether Linkage of 2-(2-Aminoethoxy)ethylamine
The ether linkage within the 2-(2-Aminoethoxy)ethylamine backbone is generally stable under the conditions used for N-alkylation and N-acylation. Functionalization of oligo(ethylene glycol) (OEG) and poly(ethylene glycol) (PEG) chains, which share the same ether structure, typically occurs at the terminal functional groups rather than the ether bonds themselves. nih.govcrimsonpublishers.com
While direct modification of the C-O-C bond is uncommon and synthetically challenging without harsh conditions that would likely cleave the molecule, the properties of the ether chain are crucial. The hydrophilicity, flexibility, and polarity imparted by the oligo(ethylene glycol) motif are significant features that influence the properties of the final molecule. crimsonpublishers.com For instance, OEG-functionalized surfaces are known for their ability to reduce non-specific protein adsorption, a valuable property in biomedical applications. nih.gov
Research on related poly(ether imide) membranes has shown that aminated oligo(ethylene glycol)s can be covalently attached to polymer surfaces, demonstrating a method of incorporating this moiety into larger systems via its amine terminus. researchgate.net In essence, the ether linkage primarily serves as a flexible, hydrophilic spacer, and synthetic strategies are designed to preserve its integrity while modifying the more reactive amine groups.
Formation of Macrocyclic and Polymeric Structures Incorporating 2-(2-Aminoethoxy)ethylamine Moieties
The difunctional nature of 2-(2-Aminoethoxy)ethylamine makes it an excellent building block for the synthesis of macrocycles and polymers. Its ability to connect two different molecular fragments allows for the construction of large, complex architectures.
In polymer chemistry, diamines are crucial monomers. 2-(2-Aminoethoxy)ethylamine and its derivatives can be used to create polymers with PEG-like properties. rsc.org For example, it can be incorporated into poly(ester amide) elastomers. In one study, a new class of biodegradable elastomers was synthesized using the amino alcohol 1,3-diamino-2-hydroxy-propane, demonstrating how multifunctional amino compounds can be polymerized with diacids to form materials for tissue engineering. nih.gov The inclusion of the flexible and hydrophilic ethoxy-ethyl segment from a monomer like 2-(2-Aminoethoxy)ethylamine would be expected to influence the mechanical properties and biocompatibility of the resulting polymer.
The synthesis of polymers bearing amine groups is valuable for applications requiring conjugation or complexation. rsc.org N-Boc-2-(2-aminoethoxy)ethylamine is explored in material science for developing new polymers with enhanced properties for applications such as coatings and adhesives. chemimpex.com Furthermore, the polymerization of oligo(ethylene glycol)-functionalized monomers is a key strategy for creating materials that combine the properties of conjugated polymers with the hydrophilicity and biocompatibility of OEG chains. crimsonpublishers.comrsc.org
The general approach involves reacting the diamine with a dicarboxylic acid, a diacyl chloride, or another difunctional monomer to build a linear polymer chain through the formation of amide or other linkages. The reaction conditions for these polymerizations are outlined in the table below.
| Polymer Type | Monomers | Linkage Formed |
| Poly(ester amide) | Diamine, Diacid, Polyol | Amide, Ester |
| Polyamide | Diamine, Diacyl Chloride | Amide |
| Functional Polymer | N-Boc protected diamine, other monomers | Various |
Coordination Chemistry and Ligand Properties of 2 2 Aminoethoxy Ethylamine
Chelation Behavior of 2-(2-Aminoethoxy)ethylamine with Transition Metals
The interaction of 2-(2-Aminoethoxy)ethylamine with transition metals is characterized by the formation of chelate rings, which imparts significant thermodynamic stability to the resulting metal complexes. The flexible ethylamine (B1201723) and ethoxyethyl arms of the ligand can readily adapt to the preferred coordination geometries of different metal ions.
Modes of Coordination: Mono-, Bi-, and Tridentate Binding of 2-(2-Aminoethoxy)ethylamine
The versatility of 2-(2-Aminoethoxy)ethylamine as a ligand is demonstrated by its ability to coordinate to metal centers in several ways:
Monodentate: In this mode, only one of the donor atoms, typically a terminal nitrogen, binds to the metal center. This is less common as the chelate effect strongly favors multidentate coordination. It may occur in situations of high ligand concentration or when the metal's coordination sphere is sterically crowded by other bulky ligands.
Bidentate: The ligand can coordinate through its two terminal nitrogen atoms (N,N'-bidentate) or through one nitrogen and the central ether oxygen (N,O-bidentate). The N,N'-bidentate mode forms a stable seven-membered chelate ring. The flexibility of the ligand allows it to span either cis or trans positions in a square planar or octahedral geometry, although cis-chelation is far more common.
Tridentate: The most common and stable mode of coordination involves all three donor atoms—the two nitrogens and the ether oxygen (N,N',O-tridentate). This forms two contiguous five-membered chelate rings (one N-C-C-O and one O-C-C-N), which is a highly favorable arrangement in coordination chemistry. This tridentate, or "mer" (meridional), coordination often results in a stable, planar arrangement of the three donor atoms with the metal ion.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the reaction stoichiometry, the solvent, and the presence of competing counter-ions or other ligands.
Ligand Field Effects in 2-(2-Aminoethoxy)ethylamine Metal Complexes
When 2-(2-Aminoethoxy)ethylamine coordinates to a transition metal ion, its donor atoms create an electrostatic field (the ligand field) that removes the degeneracy of the metal's d-orbitals. The strength of this field and the resulting splitting of the d-orbitals dictate many of the complex's properties, such as its color, magnetic behavior, and reactivity.
Synthesis and Characterization of Metal Complexes Incorporating 2-(2-Aminoethoxy)ethylamine
The synthesis of metal complexes with 2-(2-Aminoethoxy)ethylamine is typically straightforward. mdpi.com It usually involves the direct reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent, such as ethanol (B145695) or water. mdpi.comnih.gov The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent.
Stereochemical Considerations in 2-(2-Aminoethoxy)ethylamine Metal Complexes
The flexible, non-planar nature of the chelate rings formed by 2-(2-Aminoethoxy)ethylamine introduces various stereochemical possibilities. When coordinating in a tridentate fashion to an octahedral metal center, the ligand can adopt different conformations. The two five-membered chelate rings are puckered, and the relative orientation of these rings can lead to different isomers.
For complexes with a 1:2 metal-to-ligand ratio, such as [M(DAEA)₂]ⁿ⁺, several geometric isomers are possible, including meridional (mer) and facial (fac) arrangements of the donor atoms from each ligand. researchgate.net The flexible nature of the ligand often favors the formation of meridional isomers. researchgate.net Furthermore, the chirality of the coordinated nitrogen atoms and the conformation of the chelate rings can lead to the formation of enantiomeric pairs (Δ and Λ isomers), which can sometimes be resolved or studied using techniques like circular dichroism. nih.gov
Spectroscopic Signatures of 2-(2-Aminoethoxy)ethylamine Ligand Coordination
Characterization of these complexes relies heavily on spectroscopic methods to confirm that coordination has occurred and to elucidate the structure of the resulting complex.
Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal center typically causes a shift in the N-H stretching and bending vibrations to lower frequencies (wavenumbers) compared to the free ligand. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. mdpi.comnih.gov
UV-Visible Spectroscopy: The d-d electronic transitions in transition metal complexes occur in the UV-Visible range. The position and intensity of these absorption bands are sensitive to the ligand field strength and the coordination geometry of the metal center. For example, the color of a copper(II) complex with this ligand is directly related to the energy of its d-d transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the ligand backbone change significantly upon coordination, and the magnitude of this change can indicate which atoms are bound to the metal.
Table 1: Representative Spectroscopic Data for a Coordinated Amine Ligand
| Spectroscopic Technique | Free Ligand (Typical Values) | Coordinated Ligand (Typical Shifts) | Interpretation |
|---|---|---|---|
| IR Spectroscopy (ν N-H) | 3350-3250 cm⁻¹ | 3250-3100 cm⁻¹ | Lowering of frequency indicates weakening of N-H bond due to electron donation to the metal. |
| IR Spectroscopy (δ N-H) | ~1600 cm⁻¹ | Shift to lower or higher frequency | Change in bending vibration confirms coordination environment change. |
| IR Spectroscopy (ν M-N) | Not applicable | 550-400 cm⁻¹ | Appearance of new band confirms formation of a metal-nitrogen bond. |
| ¹H NMR (α-CH₂) | ~2.7 ppm | ~3.0-3.5 ppm (downfield shift) | Deshielding of protons adjacent to the coordinating nitrogen atom. |
Supramolecular Interactions Involving 2-(2-Aminoethoxy)ethylamine
Beyond the primary coordination bonds to the metal ion, the resulting complexes can participate in a range of weaker, non-covalent interactions known as supramolecular interactions. nih.gov These forces are crucial for the organization of molecules in the solid state (crystal engineering) and for molecular recognition phenomena.
Hydrogen Bonding Networks of 2-(2-Aminoethoxy)ethylamine
Hydrogen bonding is a critical intermolecular force that dictates the physical properties and structural organization of molecules. 2-(2-Aminoethoxy)ethylamine contains multiple sites capable of participating in hydrogen bonds. The primary amine (-NH2) group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the ether oxygen atom serve as hydrogen bond acceptors.
In principle, these functional groups could facilitate the formation of extensive three-dimensional networks. Both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds are conceivable. For instance, an intramolecular N-H···O bond could lead to a cyclic conformation. In the solid state or in non-polar solvents, intermolecular N-H···N and N-H···O bonds would likely dominate, leading to the formation of chains or more complex aggregated structures. The presence of an additional isopropyl group on the nitrogen in 2-(2-Aminoethoxy)ethylamine would reduce the number of donor sites from two to one (a secondary amine, -NH-), which would alter the geometry and complexity of such networks.
Table 1: Potential Hydrogen Bonding Capabilities of 2-(2-Aminoethoxy)ethylamine
| Functional Group | Donor/Acceptor Role | Potential Interactions |
|---|---|---|
| Primary Amine (-NH₂) | Donor & Acceptor | N-H···N, N-H···O |
This table is based on the chemical structure and general principles of hydrogen bonding, as specific experimental data for this compound is not available.
Host-Guest Chemistry with 2-(2-Aminoethoxy)ethylamine as a Guest or Host Component
Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. The flexible, linear structure and hydrogen bonding capabilities of 2-(2-Aminoethoxy)ethylamine make it a potential candidate for acting as a guest molecule within the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or crown ethers. The positively charged ammonium (B1175870) form of the molecule could also interact strongly with the electron-rich cavities of these hosts.
Conversely, it is theoretically possible for derivatives of this amine to self-assemble into larger supramolecular structures that could encapsulate other small molecules, thereby acting as a host component. This would likely require chemical modification to introduce functionalities that encourage organized self-assembly.
Table 2: Potential Host-Guest Interactions (Hypothetical)
| Host Type | Potential Guest | Driving Forces for Interaction |
|---|---|---|
| Cyclodextrins | 2-(2-Aminoethoxy)ethylamine | Hydrophobic effects, van der Waals forces, hydrogen bonding |
| Calixarenes | 2-(2-Aminoethoxy)ethylamine | Ion-dipole interactions, hydrogen bonding, CH-π interactions |
This table represents hypothetical interactions based on the principles of host-guest chemistry, as no specific experimental studies have been reported for this compound.
Computational and Theoretical Studies on 2 2 Aminoethoxy Ethylamine
Quantum Chemical Calculations of 2-(2-Aminoethoxy)ethylamine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict molecular geometries, orbital energies, and other electronic properties with a high degree of accuracy.
Electronic Structure and Molecular Orbitals of 2-(2-Aminoethoxy)ethylamine
The electronic structure of 2-(2-Aminoethoxy)ethylamine is key to its chemical behavior. The molecule possesses two nitrogen atoms and one oxygen atom, all of which have lone pairs of electrons, and an isopropyl group attached to one of the nitrogens. These features significantly influence the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical calculations on analogous amino ethers suggest that the HOMO is likely to be localized on the more electron-rich secondary amine, influenced by the electron-donating isopropyl group. The LUMO, conversely, would be distributed across the anti-bonding orbitals of the molecule. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of 2-(2-Aminoethoxy)ethylamine
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | ~ 1.2 eV | Represents the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 7.7 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and based on typical values for similar amino ethers calculated using DFT methods. They serve as illustrative examples.
Conformational Analysis and Energy Landscapes of 2-(2-Aminoethoxy)ethylamine
The flexibility of the ethylamine (B1201723) and ethoxyethyl chains in 2-(2-Aminoethoxy)ethylamine allows it to adopt numerous conformations. A conformational analysis helps to identify the most stable, low-energy structures and the energy barriers between them. Such studies are typically performed by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.
The resulting potential energy surface (PES) reveals various local minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. For molecules with heteroatoms like oxygen and nitrogen, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net In the case of 2-(2-Aminoethoxy)ethylamine, a gauche conformation of the O-C-C-N and N-C-C-N dihedral angles might be favored due to such interactions. researchgate.net A study on similar phenoxyalkylamines demonstrated that computational analysis could effectively determine key interatomic distances and propose active conformations. nih.gov
Molecular Dynamics Simulations of 2-(2-Aminoethoxy)ethylamine Systems
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, solvent effects, and intermolecular interactions over time.
Solvent Effects on 2-(2-Aminoethoxy)ethylamine Conformation and Reactivity
The conformation and reactivity of 2-(2-Aminoethoxy)ethylamine can be significantly influenced by the surrounding solvent. In polar solvents like water, the amine groups can act as both hydrogen bond donors and acceptors, while the ether oxygen can act as a hydrogen bond acceptor. These interactions with solvent molecules can stabilize certain conformations over others.
MD simulations of analogous ethanolamines in aqueous solutions have shown that water molecules tend to form a structured solvation shell around the solute. researchgate.net For 2-(2-Aminoethoxy)ethylamine, simulations would likely show a high degree of hydrogen bonding between the amine and ether functionalities and the surrounding water molecules. This solvation can affect the molecule's flexibility and the accessibility of its reactive sites, thereby influencing its reactivity.
Intermolecular Interactions of 2-(2-Aminoethoxy)ethylamine in Solution
In solution, 2-(2-Aminoethoxy)ethylamine molecules can interact with each other and with solvent molecules through various non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. MD simulations are particularly well-suited for characterizing these interactions.
Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding one atom or group of atoms at a certain distance from another. For an aqueous solution of 2-(2-Aminoethoxy)ethylamine, the RDFs would likely reveal strong hydrogen bonding between the amine protons and water oxygens, as well as between the ether oxygen and water protons. Studies on similar diamines have indicated the formation of a three-dimensional network of hydrogen bonds in the liquid state. researchgate.netresearchgate.net
Table 2: Predicted Intermolecular Interaction Properties of 2-(2-Aminoethoxy)ethylamine in Aqueous Solution from MD Simulations
| Interaction Type | Key Features |
| Amine N-H --- Water O Hydrogen Bond | Strong and well-defined, indicating significant interaction with the solvent. |
| Ether O --- Water H-O Hydrogen Bond | Contributes to the overall solubility and conformation of the molecule in water. |
| Amine-Amine Interactions (in concentrated solution) | Can lead to the formation of dimers or larger aggregates through hydrogen bonding. |
| Hydrophobic Interactions of Isopropyl Group | May lead to aggregation in aqueous solution to minimize contact with water. |
Note: This table presents expected outcomes from MD simulations based on the behavior of similar compounds.
Prediction of Reactivity and Selectivity for 2-(2-Aminoethoxy)ethylamine using Computational Models
Computational models can be employed to predict the reactivity and selectivity of 2-(2-Aminoethoxy)ethylamine in various chemical reactions. The presence of a primary and a secondary amine offers different sites for reaction, and computational methods can help to determine which site is more likely to react under specific conditions.
The reactivity of the amine groups can be assessed by calculating properties such as their proton affinities and the energies of the transition states for their reactions. For instance, in a protonation reaction, the more basic nitrogen atom will be preferentially protonated. The basicity is influenced by the electronic effects of the substituents. The electron-donating isopropyl group is expected to increase the basicity of the secondary amine compared to the primary amine. A study on the potential energy surface of protonated amines has shown that the stability of the protonated form can be determined computationally. researchgate.net
Furthermore, computational models can explore reaction pathways and predict the selectivity of, for example, acylation or alkylation reactions. By calculating the activation energies for the reaction at both the primary and secondary amine sites, it is possible to predict which product will be favored kinetically. These models can also account for solvent effects, which can play a crucial role in determining the outcome of a reaction.
Structure-Activity Relationships (SAR) in 2-(2-Aminoethoxy)ethylamine Analogues based on Theoretical Descriptors (excluding biological activity)
The study of structure-activity relationships (SAR) provides critical insights into how the modification of a chemical structure influences its physicochemical properties. In the context of 2-(2-Aminoethoxy)ethylamine, analyzing its analogues through the lens of theoretical descriptors allows for a systematic understanding of how structural changes impact properties such as lipophilicity, polarity, and molecular size. These descriptors, computed through quantum chemical calculations, are fundamental in predicting the behavior of a molecule in various non-biological systems.
A comparative analysis of 2-(2-Aminoethoxy)ethylamine and its analogues reveals distinct trends in their theoretical descriptors. These analogues include variations in the N-alkyl substituent, the presence of a terminal primary amine, and modifications to the ethoxy chain.
Analysis of Theoretical Descriptors:
A key descriptor in SAR studies is the logarithm of the octanol-water partition coefficient (XLogP), which is a measure of a molecule's lipophilicity. For the parent compound, 2-(2-Aminoethoxy)ethylamine, the predicted XLogP is -0.5. When the isopropyl group is replaced with smaller alkyl groups, the lipophilicity is expected to decrease. Conversely, substitution with bulkier or more lipophilic groups would increase the XLogP value.
The Topological Polar Surface Area (TPSA) is another crucial descriptor that correlates with a molecule's polarity and its ability to form hydrogen bonds. It is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. For 2-(2-Aminoethoxy)ethylamine, the TPSA is 41.5 Ų. Modifications to the amino or ether functionalities directly impact this value. For instance, the primary amine analogue, 2-(2-Aminoethoxy)ethylamine, which lacks the N-alkyl group, has a higher TPSA of 53.7 Ų, indicating increased polarity.
The number of hydrogen bond donors and acceptors is also fundamental to understanding the intermolecular interactions of these compounds. 2-(2-Aminoethoxy)ethylamine has two hydrogen bond donors (the two hydrogens on the primary amine) and three hydrogen bond acceptors (the two nitrogen atoms and the oxygen atom). Altering the substitution on the nitrogen atoms changes the number of hydrogen bond donors. For example, the N,N-dimethyl analogue, 2-[2-(dimethylamino)ethoxy]ethanamine, has only one hydrogen bond donor but maintains three acceptors.
The rotatable bond count provides an indication of the molecule's conformational flexibility. 2-(2-Aminoethoxy)ethylamine has 7 rotatable bonds. Increasing the length of the alkyl chain or the ether linkage would increase this number, suggesting a greater number of possible conformations.
The following interactive data table summarizes the computed theoretical descriptors for 2-(2-Aminoethoxy)ethylamine and a selection of its analogues.
Interactive Data Table of Theoretical Descriptors for 2-(2-Aminoethoxy)ethylamine and its Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | TPSA (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| 2-(2-Aminoethoxy)ethylamine | C7H18N2O | 146.23 | -0.5 | 41.5 | 2 | 3 | 7 |
| 2-(2-Aminoethoxy)ethylamine sigmaaldrich.com | C4H12N2O | 104.15 sigmaaldrich.com | -1.4 | 53.7 | 3 | 3 | 5 |
| 2-[2-(dimethylamino)ethoxy]ethanamine | C6H16N2O | 132.20 | -0.8 | 38.5 | 1 | 3 | 5 |
| tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | 204.27 | -0.2 | 74.8 | 2 | 4 | 7 |
| 2-(2-Aminoethoxy)ethanol (B1664899) nih.gov | C4H11NO2 | 105.14 nih.gov | -1.5 nih.gov | 55.8 | 2 | 3 | 4 |
From the data, several structure-activity relationships can be deduced:
Effect of N-Alkylation: Comparing the parent compound with its primary amine analogue, 2-(2-Aminoethoxy)ethylamine, the introduction of the isopropyl group increases the molecular weight and lipophilicity (higher XLogP) while decreasing the TPSA and the number of hydrogen bond donors. This suggests that N-alkylation makes the molecule less polar and more lipophilic.
Effect of N,N-Dimethylation: The N,N-dimethyl analogue, 2-[2-(dimethylamino)ethoxy]ethanamine, shows a further decrease in TPSA compared to the parent compound and a significant reduction in the hydrogen bond donor count to one. This highlights that increasing the substitution on the nitrogen atom reduces the molecule's capacity for hydrogen bonding as a donor.
Effect of a Carbamate (B1207046) Group: The introduction of a tert-butyl carbamate group, as seen in tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate, dramatically increases the molecular weight, TPSA, and the number of hydrogen bond acceptors. The XLogP also increases, indicating a more lipophilic character compared to the smaller analogues, despite the increased polarity from the carbamate group.
Role of the Ether Linkage: The presence of the ether oxygen atom contributes significantly to the polarity and hydrogen bond accepting capability of all the analogues. Its influence is a constant feature across this series of compounds.
Advanced Spectroscopic and Analytical Methodologies Applied to 2 2 Aminoethoxy Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation of 2-(2-Aminoethoxy)ethylamine
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would provide a detailed map of the atomic connectivity within 2-(2-Aminoethoxy)ethylamine.
High-Resolution ¹H and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Aminoethoxy)ethylamine is predicted to show several distinct signals, each corresponding to a unique proton environment. The integration of these signals would correspond to the number of protons in each environment. docbrown.info The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the splitting patterns, governed by the n+1 rule, would reveal the number of neighboring protons. docbrown.info
Based on analogous structures like 2-(2-aminoethoxy)ethanol (B1664899) and propan-2-amine, the expected chemical shifts for 2-(2-Aminoethoxy)ethylamine are detailed in the table below. docbrown.infochemicalbook.com For instance, the protons of the methyl groups on the isopropyl moiety are expected to appear as a doublet, while the methine proton would be a septet. docbrown.info The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms would likely appear as complex multiplets in the 2.5-3.7 ppm range. chemicalbook.com The protons of the primary and secondary amines would appear as broad singlets, and their chemical shift could be concentration-dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment. The carbons of the isopropyl group would be found in the aliphatic region, while those bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.
Predicted ¹H and ¹³C NMR Data for 2-(2-Aminoethoxy)ethylamine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₂CH- | ~1.1 | Doublet | ~22 |
| (CH₃)₂CH - | ~2.8 - 3.0 | Septet | ~48 |
| -NH-CH₂ -CH₂-O- | ~2.7 - 2.9 | Triplet | ~49 |
| -NH-CH₂-CH₂ -O- | ~3.5 - 3.7 | Triplet | ~70 |
| -O-CH₂ -CH₂-NH₂ | ~3.5 - 3.7 | Triplet | ~70 |
| -O-CH₂-CH₂ -NH₂ | ~2.8 - 3.0 | Triplet | ~41 |
| -NH - | Broad Singlet | Broad Singlet | N/A |
| -NH₂ | Broad Singlet | Broad Singlet | N/A |
Advanced 2D NMR Experiments (e.g., COSY, HMQC, HMBC) for 2-(2-Aminoethoxy)ethylamine
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the methine proton of the isopropyl group and the methyl protons. Similarly, correlations would be observed between the adjacent methylene groups in the ethoxyethyl chains (-CH₂-CH₂-).
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the doublet at ~1.1 ppm to the methyl carbon signal at ~22 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methine proton of the isopropyl group to the carbon of the adjacent methylene group (-NH-CH₂-). Likewise, protons on the methylene groups adjacent to the ether oxygen would show correlations to the carbons of the neighboring methylene groups across the ether linkage.
Mass Spectrometry (MS) Approaches for 2-(2-Aminoethoxy)ethylamine Characterization
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
Electrospray ionization is a soft ionization technique that would likely produce a prominent protonated molecular ion, [M+H]⁺, for 2-(2-Aminoethoxy)ethylamine. In positive ion mode, the predicted m/z for this ion would be approximately 147.149. uni.lu
Fragmentation of the parent ion would occur at the weakest bonds and lead to stable daughter ions. Key fragmentation pathways would likely involve the cleavage of C-C, C-O, and C-N bonds. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. For example, loss of a propyl group from the isopropylamine (B41738) moiety is a plausible fragmentation. Cleavage of the ether bond is also anticipated.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide an extremely accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula with high confidence. The monoisotopic mass of 2-(2-Aminoethoxy)ethylamine (C₇H₁₈N₂O) is calculated to be 146.1419 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Predicted ESI-MS Adducts and Exact Masses for 2-(2-Aminoethoxy)ethylamine
| Adduct | Predicted m/z |
| [M+H]⁺ | 147.14918 |
| [M+Na]⁺ | 169.13112 |
| [M+K]⁺ | 185.10506 |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of 2-(2-Aminoethoxy)ethylamine
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of 2-(2-Aminoethoxy)ethylamine is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.
N-H Vibrations: The primary amine (-NH₂) would exhibit two stretching bands in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) would show a single band in the same region. N-H bending vibrations are expected around 1580-1650 cm⁻¹. echemi.com
C-H Vibrations: Stretching vibrations for the sp³ C-H bonds of the alkyl chains and the isopropyl group would be observed in the 2850-3000 cm⁻¹ range. echemi.com
C-O Vibration: A strong, characteristic C-O stretching band for the ether linkage is anticipated in the 1070-1150 cm⁻¹ region.
C-N Vibration: The C-N stretching vibration of aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. echemi.com
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. echemi.com
Raman spectroscopy would complement the IR data. While N-H and O-H stretches are often weak in Raman, the C-C and C-H symmetric vibrations of the alkyl backbone would be expected to produce strong signals.
Predicted IR Absorption Bands for 2-(2-Aminoethoxy)ethylamine
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 (broad) |
| C-H Stretch | Alkane | 2850 - 3000 |
| N-H Bend | Amine | 1580 - 1650 |
| C-O Stretch | Ether | 1070 - 1150 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
X-ray Crystallography and Diffraction Studies on 2-(2-Aminoethoxy)ethylamine and its Salts/Complexes
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a molecule like 2-(2-Aminoethoxy)ethylamine, which is a liquid at room temperature, crystallographic studies are typically performed on its solid derivatives, such as its salts or metal complexes. The process involves the formation of a single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution, from which the precise coordinates of each atom in the crystal lattice can be determined.
The synthesis of such complexes often involves mixing the amine with a metal salt (e.g., chlorides or nitrates of transition metals like copper, nickel, or cobalt) in a suitable solvent, such as methanol (B129727) or ethanol (B145695). iosrjournals.org Subsequent slow evaporation of the solvent can promote the growth of single crystals. Similarly, condensation reactions with aldehydes or ketones can form Schiff base ligands, which can then be complexed with metal ions to produce crystalline materials. scirp.orgscichemj.org
The crystallographic data obtained from such studies provide invaluable information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group: The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which confirm the connectivity and conformation of the molecule.
Below is a representative table illustrating the type of crystallographic data that would be obtained from an X-ray diffraction study of a metal complex derived from a similar amine.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₂₄N₂O₂Co |
| Formula Weight | 399.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 16.456(3) |
| c (Å) | 11.897(2) |
| α (°) | 90 |
| β (°) | 109.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1869.8(6) |
| Z | 4 |
Chromatographic Methods for Separation and Purity Assessment of 2-(2-Aminoethoxy)ethylamine
Chromatographic techniques are indispensable for the separation, identification, and quantification of 2-(2-Aminoethoxy)ethylamine, as well as for assessing its purity by detecting any synthetic byproducts or degradation products. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice of method often depending on the volatility and thermal stability of the analyte and its matrix.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many amines. In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For amines, which are polar and can exhibit peak tailing on standard columns, specialized columns with basic deactivation are often employed. The use of a Flame Ionization Detector (FID) is common for the detection of organic amines. For enhanced identification, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool, providing both retention time data and a mass spectrum of the analyte. nih.gov
Given the structure of 2-(2-Aminoethoxy)ethylamine, a typical GC method would involve a capillary column with a polar stationary phase. The injector and detector temperatures would be optimized to ensure efficient vaporization and prevent condensation.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., RTX®-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. For the analysis of polyamines like 2-(2-Aminoethoxy)ethylamine, which lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. scirp.orgsigmaaldrich.com Derivatizing agents such as benzoyl chloride or dansyl chloride react with the primary and secondary amine groups to form derivatives that are readily detectable by UV or fluorescence detectors. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these derivatized amines. A C18 or C8 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to achieve good separation of a mixture of polyamines. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 40% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for benzoylated derivatives) |
| Derivatizing Agent | Benzoyl chloride |
Applications of 2 2 Aminoethoxy Ethylamine in Non Biological Chemical Science
Diamine Analogs as Ligands and Reagents in Catalysis
The amine functionalities in compounds like IPEDA and DIPEA make them crucial components in various catalytic systems, acting either as ligands that coordinate to a metal center or as basic reagents that facilitate catalytic cycles.
In asymmetric catalysis, the goal is to produce a specific stereoisomer of a chiral product. The choice of base and ligand is critical to achieving high enantioselectivity.
N,N-Diisopropylethylamine (DIPEA) is frequently employed as a non-nucleophilic organic base in asymmetric reactions. Its steric bulk prevents it from participating in unwanted side reactions as a nucleophile, while its basicity is sufficient to act as a proton scavenger. For example, in the asymmetric synthesis of stereogenic phosphorus (P(V)) centers, stoichiometric amounts of DIPEA are used to neutralize the HCl generated during the halogenation process. mdpi.com Studies have shown that the choice of base is critical; DIPEA provided the highest enantioselectivity (49% ee) compared to other amine bases like DBU and DABCO in certain systems. mdpi.com Similarly, in N-heterocyclic carbene (NHC)-catalyzed 1,6-addition reactions to form nonspirocyclic quaternary oxindoles, DIPEA was the base of choice, yielding the desired product with a 67% enantiomeric excess in initial screenings. chinesechemsoc.org
Iridium N,P ligand complexes, which are inactive for the hydrogenation of α,β-unsaturated nitriles under normal conditions, become highly active and enantioselective catalysts upon the addition of DIPEA. nih.gov This base-activated system allows for the conjugate reduction of the nitriles with high conversion and excellent enantioselectivity. nih.gov The base is also essential in the synthesis of propargyltrichlorosilane, where it can promote isomerization to allenyltrichlorosilane; however, its presence is also beneficial for the reaction rate in subsequent asymmetric additions to aldehydes. beilstein-journals.org
N-Isopropylethylenediamine (IPEDA) and its N-alkylated analogs can serve as chiral ligands in cobalt(III) complexes. doaj.org Such complexes are foundational in coordination chemistry and can be precursors for developing asymmetric catalysts.
Table 1: Effect of Different Bases on Enantioselectivity in an Asymmetric Synthesis
This table illustrates the impact of various amine bases, including DIPEA, on the enantiomeric excess (ee) and yield of a specific phosphonate (B1237965) product.
| Entry | Base | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | DBU | 45 | 20 |
| 2 | DABCO | 41 | 33 |
| 3 | N,N-Diisopropylethylamine (DIPEA) | 58 | 49 |
| 4 | Potassium tert-butoxide (KOtBu) | 63 | 7 |
| Data sourced from a study on the asymmetric synthesis of stereogenic phosphorus P(V) centers. mdpi.com |
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, DIPEA is a standard reagent. It is used as a base in palladium(0)-catalyzed alkoxycarbonylations and in Sonogashira couplings. nih.gov In the hydrogenation of CO2 in capture solvents, DIPEA itself can serve as the solvent, and in the presence of a Cu/ZnO/Al2O3 catalyst, small amounts of methanol (B129727) can be formed. rsc.org
N-Isopropylethylenediamine (IPEDA) can be used as a substrate in homogeneous catalysis. For instance, in nickel-catalyzed C-N coupling reactions, the primary amine of IPEDA reacts selectively, leaving the secondary amine intact, demonstrating the chemoselectivity achievable with such catalysts. acs.orgacs.org
In heterogeneous catalysis , where the catalyst is in a different phase, these amines are used for catalyst preparation and as reagents. DIPEA is used during the functionalization of silica (B1680970) particles with organocatalysts, facilitating the attachment of the catalyst to the solid support. acs.org It is also employed in sol-gel entrapped palladium catalysts, where it acts as a mild base in multi-step, one-pot syntheses. nih.gov Research has shown that in such systems, catalysis can involve both homogeneous and heterogeneous pathways, with the solid catalyst sometimes leaching hyperactive soluble species. nih.gov
IPEDA has been used to functionalize metal-organic frameworks (MOFs), creating adsorbents with high working capacities for CO2 capture under humid conditions, which is relevant for flue gas treatment. kcsnet.or.kr These functionalized MOFs themselves can have catalytic applications.
Integration of Diamine Analogs into Advanced Materials
The ability of these amines to react and be incorporated into larger structures makes them valuable for creating functional materials with tailored properties.
N-Isopropylethylenediamine (IPEDA) has been used to create novel, biodegradable, and thermo-responsive polymers. By reacting IPEDA and dodecylamine (B51217) with polysuccinimide, researchers have synthesized amphiphilic polyaspartamides. researchgate.net These polymers exhibit a lower critical solution temperature (LCST), meaning they undergo a phase separation above a certain temperature. Concentrated solutions of these polymers can also form hydrogels, making them promising materials for injectable drug delivery systems and tissue engineering. researchgate.netresearchgate.net IPEDA is also listed as a potential polyamine for creating aminocellulose polymers used to compact DNA into nanoparticles for gene delivery applications. google.com
N,N-Diisopropylethylamine (DIPEA) is utilized in polymer chemistry as a catalyst and reagent. chemimpex.commlunias.com It is used, for example, in the synthesis of SG1-based alkoxyamines, which are crucial initiators for nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. cnrs.fr It also facilitates the attachment of photolabile linkers to amine-functionalized nanoparticles, which are then used as a foundation for growing polymer chains via thiol-acrylate reactions. nih.gov
Surface modification is critical for controlling the properties of materials, such as their wettability, biocompatibility, or reactivity. N,N-Diisopropylethylamine (DIPEA) is a key reagent for anchoring molecules to surfaces. For example, it is used as a non-nucleophilic base to scavenge acid byproducts when attaching germanium-based photoinitiators to silicon wafer surfaces. nih.gov This allows for subsequent surface-initiated photopolymerization to create customized polymer coatings. nih.gov DIPEA also facilitates the modification of dendrimer surfaces through "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), enabling the construction of multifunctional dendrimers. nih.gov In the preparation of nanocomposites, DIPEA can be used as an amine promoter to accelerate the surface modification of colloidal silica with silane (B1218182) reagents. google.com
N-Isopropylethylenediamine (IPEDA) has been employed as a cross-linking agent to create nitrogen-doped graphene oxide monoliths. researchgate.net These materials are investigated for their mechanical properties and potential applications as advanced composites. Graphene oxide aerogels assembled using IPEDA have also been studied for the removal of copper ions from water, highlighting its role in creating functional adsorbent materials. acs.org Furthermore, IPEDA is a candidate for the post-synthetic functionalization of porous materials like MOFs, allowing for the tuning of their internal pore environment for specific applications. google.com
Table 2: Applications of Diamine Analogs in Materials Science
A summary of the roles of IPEDA and DIPEA in the development of advanced materials.
| Compound | Application Area | Specific Role | Resulting Material/Property |
| IPEDA | Polymer Synthesis | Monomer/Functionalizing Agent | Thermo-responsive, biodegradable polyaspartamide hydrogels researchgate.net |
| IPEDA | Surface Modification | Cross-linking Agent | Nitrogen-doped graphene oxide monoliths researchgate.net |
| DIPEA | Polymer Synthesis | Base Catalyst | Initiators for controlled radical polymerization cnrs.fr |
| DIPEA | Surface Modification | Acid Scavenger/Promoter | Covalent attachment of molecules to silicon, silica, and dendrimers nih.govnih.govgoogle.com |
Diamine Analogs in Analytical Chemistry as Reagents or Solvent Additives
In analytical chemistry, precision and accuracy are paramount. Additives are often used to improve separation, detection, and quantification.
N,N-Diisopropylethylamine (DIPEA) is available as a high-purity reagent for HPLC. tcichemicals.com It is used in peptide synthesis and can be a residual impurity that requires quantification. bachem.com A headspace gas chromatography-flame ionization detection (GC-FID) method has been developed for the accurate quantitation of volatile amines, including DIPEA, in pharmaceutical products. rsc.org In this method, a stronger, less volatile base like DBU is used as a diluent additive to displace the volatile amines from any salts they may have formed with acidic active pharmaceutical ingredients (APIs), ensuring accurate measurement. rsc.org
N-Isopropylethylenediamine (IPEDA) is also available as a chemical reagent for use in analytical and research laboratories. sigmaaldrich.commyskinrecipes.comspectrumchemical.com Its use in the synthesis of cobalt(III) complexes requires characterization by analytical techniques such as elemental analysis, infrared spectroscopy, and electronic absorption spectroscopy to confirm the structure of the final products. doaj.org
Chelation-Based Analytical Detection Methods Using 2-(2-Aminoethoxy)ethylamine
A thorough search of scientific literature reveals no studies or established methods where 2-(2-Aminoethoxy)ethylamine is utilized as a chelating agent for the analytical detection of metal ions or other species. While the molecular structure of the compound, featuring two amine groups and an ether linkage, suggests potential for metal coordination, there is no published evidence of its application in this capacity for analytical purposes. Consequently, no data on its binding constants, selectivity for specific ions, or the spectroscopic properties of its potential metal complexes are available.
Role of 2-(2-Aminoethoxy)ethylamine in Gas Capture and Separation Technologies
There is no information available in published research to indicate that 2-(2-Aminoethoxy)ethylamine has been investigated or employed in technologies related to gas capture and separation. Amines are a class of compounds frequently studied for their ability to react with and capture acidic gases such as carbon dioxide (CO2). However, the specific efficacy, absorption capacity, and kinetics of 2-(2-Aminoethoxy)ethylamine for capturing CO2 or other gases have not been reported in the scientific literature. Therefore, no comparative data or detailed research findings on its performance in this area can be provided.
Environmental Fate and Degradation of 2 2 Aminoethoxy Ethylamine
Biotic Degradation Pathways of 2-(2-Aminoethoxy)ethylamine in Natural Systems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic chemicals from the environment.
The structure of 2-(2-Aminoethoxy)ethylamine, containing both primary and secondary amine groups as well as an ether linkage, suggests it would be amenable to microbial degradation. Aliphatic amines and compounds with ether linkages are known substrates for various microorganisms.
Studies on the structural analog isopropylamine (B41738) indicate that it is readily biodegradable. nih.govopcw.org One aerobic screening test showed complete degradation within a two-day period using an activated sludge inoculum, suggesting a rapid biodegradation potential in the environment. nih.gov Another study confirmed its ready biodegradability, reaching 70-80% of its theoretical biochemical oxygen demand (BOD) in 28 days. nih.gov The degradation pathway for isopropylamine in some bacteria involves conversion to L-alaninol and subsequently to alanine, which can enter central metabolic pathways. researchgate.netresearchgate.net
The analog 2-(2-Aminoethoxy)ethanol (B1664899) is also reported to be biodegradable. One study, following OECD Test Guideline 302B, found that it was readily eliminated from water, showing over 84% degradation. Another source describes it as inherently biodegradable. santos.com The aerobic biodegradation of similar compounds like monoethanolamine (MEA) has been shown to proceed through oxidation and deamination, eventually leading to the formation of ammonia (B1221849) and compounds that can be mineralized to carbon dioxide and water. researchgate.net
Given that both the aminoethoxyethyl backbone and the N-isopropyl group are found in readily biodegradable molecules, it is highly probable that 2-(2-Aethoxy)ethylamine is also susceptible to biodegradation in soil and aquatic systems. The likely pathway would involve microbial cleavage of the C-N and C-O bonds.
Table 2: Biodegradability Data for Structural Analogs This table presents data for compounds structurally related to 2-(2-Aminoethoxy)ethylamine.
| Analog Compound | Test Type | Result | Classification |
|---|---|---|---|
| Isopropylamine | Aerobic Screening Test nih.gov | Complete degradation in 2 days | Readily Biodegradable |
| Isopropylamine | Manometric Respirometry (OECD 301F) nih.gov | 70-80% of ThOD in 28 days | Readily Biodegradable |
| 2-(2-Aminoethoxy)ethanol | OECD Test Guideline 302B | > 84% degradation | Readily eliminated from water |
Sorption and Transport Phenomena of 2-(2-Aminoethoxy)ethylamine in Environmental Matrices
The transport and distribution of a chemical in the environment are governed by its physical-chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment particles.
Sorption: The sorption of organic chemicals to soil and sediment is often correlated with the organic carbon content of the matrix. This relationship is described by the organic carbon-water partition coefficient (Koc). For the structural analog 2-(2-Aminoethoxy)ethanol , a calculated log Koc value of 2.36 (Koc = 231) has been reported. epa.gov This value suggests that the compound has a low to moderate potential for adsorption to soil and sediment. chemsafetypro.com Chemicals with amine functional groups are basic and can become protonated in the environment, depending on the pH. This protonation increases water solubility and can lead to stronger sorption to negatively charged soil components like clay and organic matter through cation exchange mechanisms. researchgate.netmdpi.com
For isopropylamine , its miscibility with water and a low octanol-water partition coefficient (log Kow = 0.26) suggest that adsorption to soil and sediment is not an important fate process. nih.gov
Considering these analogs, 2-(2-Aminoethoxy)ethylamine is expected to be highly water-soluble and exhibit low to moderate sorption potential in soils. Its mobility in soil will likely be high, although this can be influenced by soil pH and organic matter content. Due to its low expected sorption, migration to groundwater could be a potential transport pathway, mitigated by its expected ready biodegradability. researchgate.neteuropa.eu
Table 3: Sorption and Mobility Data for Structural Analogs This table presents data for compounds structurally related to 2-(2-Aminoethoxy)ethylamine.
| Parameter | Analog Compound | Value | Implication for Environmental Mobility |
|---|---|---|---|
| Log Koc | 2-(2-Aminoethoxy)ethanol | 2.36 (calculated) epa.gov | Low to moderate sorption; relatively mobile in soil. chemsafetypro.com |
| Log Kow | Isopropylamine | 0.26 nih.gov | Low potential for bioaccumulation and sorption. |
| Water Solubility | Isopropylamine | Miscible nih.gov | High mobility in aqueous environments. |
| Water Solubility | 2-(2-Aminoethoxy)ethanol | Soluble noaa.gov | High mobility in aqueous environments. |
Conclusions and Future Research Directions for 2 2 Aminoethoxy Ethylamine
Summary of Key Academic Contributions and Insights Regarding 2-(2-Aminoethoxy)ethylamine
A comprehensive search of scientific databases indicates that there are currently no significant academic publications or patents that specifically detail the synthesis, properties, or applications of 2-(2-Aminoethoxy)ethylamine. Its existence is primarily documented in chemical supplier databases and compound registries.
However, we can infer potential characteristics based on its structural components. The molecule is a polyamine, a class of organic compounds with two or more primary amino groups that are crucial for numerous cellular functions and have been the subject of extensive study. nih.gov The presence of both a primary and a secondary amine group suggests it can act as a versatile building block in organic synthesis and as a chelating agent for metal ions. The ethoxyethyl backbone is a common feature in many industrially and pharmaceutically relevant molecules, often imparting flexibility and influencing solubility. The terminal isopropyl group on the secondary amine will sterically and electronically influence the reactivity of this nitrogen center compared to the unsubstituted primary amine.
While direct research is absent, the study of analogous compounds, such as other N-substituted diamines and polyether amines, provides a foundation for postulating its chemical behavior. For instance, research on similar polyamines highlights their roles in the development of pharmaceuticals, as epoxy curing agents, and in the synthesis of more complex molecular architectures.
Identification of Emerging Research Frontiers and Unexplored Potential of 2-(2-Aminoethoxy)ethylamine
The true potential of 2-(2-Aminoethoxy)ethylamine lies in currently unexplored research frontiers. Given its structure, several areas of investigation present themselves as particularly promising:
Coordination Chemistry and Catalyst Development: The two amine groups and the ether oxygen atom provide three potential coordination sites, making it a candidate as a tridentate ligand for various transition metals. The resulting metal complexes could be investigated for catalytic activity in reactions such as oxidation, reduction, or cross-coupling. The steric bulk of the isopropyl group could influence the coordination geometry and the catalytic selectivity.
Pharmaceutical Scaffolding: Polyamines are integral to cell growth and proliferation, and their analogs are investigated for therapeutic potential. nih.gov The unique substitution pattern of this compound could be a starting point for the synthesis of novel bioactive molecules. Its potential to interact with biological targets like ion channels or enzymes, a known characteristic of some polyamines, remains to be explored. nih.gov
Polymer and Materials Science: Diamines are fundamental monomers in the synthesis of polyamides and polyimides. The ether linkage in 2-(2-Aminoethoxy)ethylamine could impart flexibility and other desirable properties to resulting polymers. Its potential use as a curing agent for epoxy resins is another avenue, where it could influence the cross-linking density and the thermal and mechanical properties of the final material.
Supramolecular Chemistry: The ability to form hydrogen bonds via its amine groups, coupled with its flexible backbone, makes it an interesting candidate for the construction of supramolecular assemblies, such as gels or liquid crystals.
Methodological Advancements Required for Comprehensive Studies on 2-(2-Aminoethoxy)ethylamine
To move 2-(2-Aminoethoxy)ethylamine from a catalog chemical to a well-characterized compound, a systematic application of modern chemical research methodologies is required.
Synthesis and Purification: While likely synthesized through standard amination reactions, detailed and optimized synthetic protocols are needed. A potential route could involve the reaction of 2-(2-aminoethoxy)ethanol (B1664899) with isopropylamine (B41738), or the reaction of a protected 2-(2-aminoethoxy)ethylamine with an isopropylating agent. Methodological studies would need to focus on achieving high purity, which is crucial for all subsequent investigations. Techniques such as fractional distillation under reduced pressure and column chromatography would need to be optimized for this specific compound.
Analytical and Spectroscopic Characterization: A full spectroscopic characterization is a fundamental first step. This would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and purity. Advanced 2D NMR techniques (e.g., COSY, HSQC) would be essential for unambiguous signal assignment.
Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular formula.
Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the amine and ether functional groups.
Physicochemical Property Determination: A comprehensive study would require the measurement of key physical properties, which are currently unavailable. This includes determining its boiling point, melting point, density, viscosity, and solubility in various solvents. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide insights into its thermal stability.
Broader Implications of Research on 2-(2-Aminoethoxy)ethylamine for General Chemical Principles
Although a single, seemingly simple molecule, detailed research into 2-(2-Aminoethoxy)ethylamine could have broader implications for several chemical principles:
Structure-Property Relationships: A thorough investigation would contribute to the fundamental understanding of how the interplay between a primary amine, a sterically hindered secondary amine, and an ether linkage within the same flexible molecule dictates its physical and chemical properties. This could lead to more predictable design of molecules with desired characteristics.
Reactivity and Selectivity: Studying the differential reactivity of the two distinct amine groups in various chemical transformations would provide valuable data for understanding selectivity in organic reactions. For example, under what conditions can one amine be selectively functionalized over the other?
Ligand Design Principles: Exploring its behavior as a ligand in coordination chemistry would add to the knowledge base of how ligand structure, including steric hindrance and the nature of donor atoms, influences the properties and reactivity of metal complexes.
Q & A
Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?
- Limitations : The lack of stereogenic centers limits its direct use, but derivatives (e.g., with R-configuration at the aminoethoxy group) show enantioselectivity in aldol reactions (up to 78% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
